![molecular formula C23H25N7O3 B11237750 4-[3-methoxy-4-(2-methylpropoxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11237750.png)
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of 4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of methoxy, methylpropoxy, and triazolopyridazinyl groups through various functional group transformations.
Reaction Conditions: Typical conditions involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Análisis De Reacciones Químicas
4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has significant scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to alterations in cellular pathways and processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also investigated for its potential as a CDK2 inhibitor.
The uniqueness of 4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds .
Propiedades
Fórmula molecular |
C23H25N7O3 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C23H25N7O3/c1-13(2)11-33-17-6-5-15(9-18(17)32-4)16-10-21(31)25-23-22(16)14(3)27-30(23)20-8-7-19-26-24-12-29(19)28-20/h5-9,12-13,16H,10-11H2,1-4H3,(H,25,31) |
Clave InChI |
CNOIIDJVCAJQEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OCC(C)C)OC)C4=NN5C=NN=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11237671.png)
![N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11237677.png)
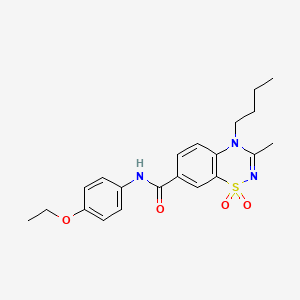
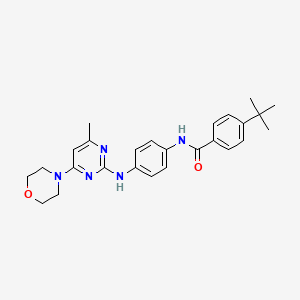

![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide](/img/structure/B11237697.png)
![1-(benzylsulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11237705.png)
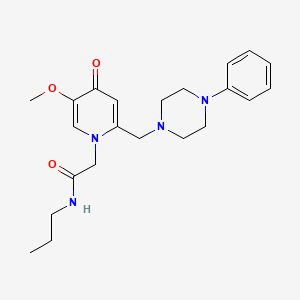
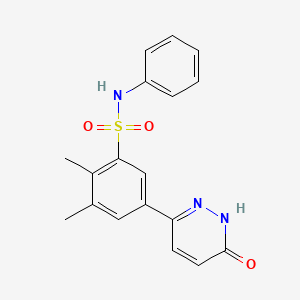
![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11237711.png)
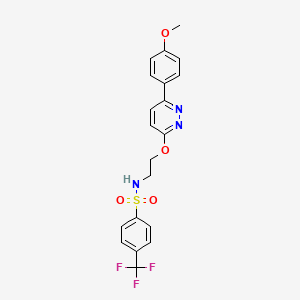

![N-(4-fluorophenyl)-2-{[4-methyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11237732.png)
